InChI=1S/C13H20O2/c1-2-15-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3
. The Canonical SMILES is CCOC(=O)C12CC3CC(C1)CC(C3)C2
.
Several synthetic routes for ethyl adamantane-1-carboxylate exist. A common method involves the esterification of adamantane-1-carboxylic acid with ethanol in the presence of a suitable acid catalyst. [] This method utilizes readily available starting materials and proceeds with high efficiency. Another approach utilizes the reaction between adamantane-1-carbonyl chloride and ethanol. []
Ethyl adamantane-1-carboxylate readily participates in various chemical transformations. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, which can be further derivatized. [] Additionally, the adamantane framework can be functionalized through electrophilic aromatic substitution reactions.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7